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Compound of Interest

Compound Name: GZD856

Cat. No.: B15576677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GZD856's performance against other Bcr-Abl

tyrosine kinase inhibitors (TKIs), focusing on cross-resistance profiles based on available

experimental data. GZD856 is a potent, orally bioavailable inhibitor of Bcr-Abl, particularly

effective against the imatinib-resistant T315I "gatekeeper" mutation, a significant challenge in

the treatment of Chronic Myeloid Leukemia (CML).[1][2][3]

Executive Summary
GZD856 demonstrates significant potency against both wild-type Bcr-Abl and the T315I mutant,

a primary mechanism of acquired resistance to first and second-generation TKIs.[1][2][3]

Comparative data from in vitro studies indicate that GZD856's inhibitory activity against the

T315I mutant is comparable to that of ponatinib and vastly superior to imatinib and nilotinib.[1]

While GZD856 also shows activity against the Q252H mutation, comprehensive data on its

efficacy against a wider panel of Bcr-Abl mutations, including compound mutations or in cell

lines with acquired resistance to other third-generation inhibitors, is not extensively available in

the public domain. Furthermore, studies specifically investigating acquired resistance

mechanisms to GZD856 have not been widely published.

Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of GZD856
and other TKIs against Bcr-Abl kinase activity and the proliferation of Bcr-Abl-positive cell lines.
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Table 1: Bcr-Abl Kinase Inhibition (IC50, nM)
Inhibitor Bcr-Abl (Wild-Type) Bcr-Abl (T315I Mutant)

GZD856 19.9 15.4

Imatinib 98.2 >10,000

Nilotinib 43.5 >10,000

Ponatinib Not Available in Source Similar to GZD856

Data sourced from Lu et al., 2017.[1]

Table 2: Anti-proliferative Activity in Bcr-Abl Positive
Cell Lines (IC50, nM)

Cell Line
Bcr-Abl
Genotype

GZD856 Imatinib Nilotinib Ponatinib

K562 Wild-Type 2.2 189 6.5 0.5

Ba/F3 Wild-Type 0.64 500 22 0.16

Ba/F3 T315I 10.8 10,160 1,461 6.5

K562R Q252H 67.0 6,050 350 Not Available

Data sourced from Lu et al., 2017.[1]

Signaling Pathway Inhibition
GZD856 effectively suppresses the Bcr-Abl signaling pathway, leading to the inhibition of

downstream effectors crucial for cell proliferation and survival. Western blot analyses have

demonstrated that GZD856 reduces the phosphorylation of Bcr-Abl and its downstream

targets, Crkl and STAT5, in a dose-dependent manner in both wild-type and T315I mutant cell

lines.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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